molecular formula C10H18FNO5S B2960531 tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate CAS No. 2247102-54-9

tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate

Cat. No.: B2960531
CAS No.: 2247102-54-9
M. Wt: 283.31
InChI Key: HQWZLMQYXDUDDG-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate: is a chemical compound with potential applications in various fields of science and industry. This compound features a fluorosulfonyl group attached to an ethoxy group, which is further connected to an azetidine ring, and a tert-butyl carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common synthetic route includes the reaction of azetidine with fluorosulfonyl chloride in the presence of a base, followed by esterification with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorosulfonyl group can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the fluorosulfonyl group.

  • Substitution: : The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of sulfonic acids or sulfonyl chlorides.

  • Reduction: : Formation of fluorosulfonic acids or their derivatives.

  • Substitution: : Formation of various substituted azetidines.

Scientific Research Applications

Tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Potential use in studying enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: : Investigated for its potential pharmacological properties and as a precursor for drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate: can be compared to other fluorosulfonyl-containing compounds, such as fluorosulfonic acid and fluorosulfonyl chloride . While these compounds share the fluorosulfonyl group, the presence of the azetidine ring and tert-butyl carboxylate group in This compound

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various applications, from organic synthesis to pharmaceutical development.

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Properties

IUPAC Name

tert-butyl 3-(2-fluorosulfonylethoxy)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO5S/c1-10(2,3)17-9(13)12-6-8(7-12)16-4-5-18(11,14)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWZLMQYXDUDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OCCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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